
2-(2,4-Dimethoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO2 It is a nitrile derivative characterized by the presence of two methoxy groups attached to a benzene ring and a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,4-Dimethoxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the nitrile functionality can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-2-(piperazin-1-yl)propanenitrile
- 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
Uniqueness
2-(2,4-Dimethoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the benzene ring and the presence of a nitrile group.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-8(7-12)10-5-4-9(13-2)6-11(10)14-3/h4-6,8H,1-3H3 |
Clave InChI |
BEFSCPGDBXCHND-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)

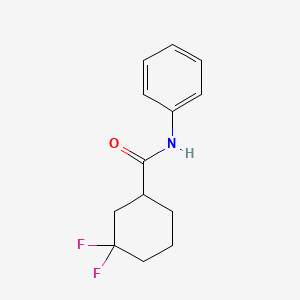
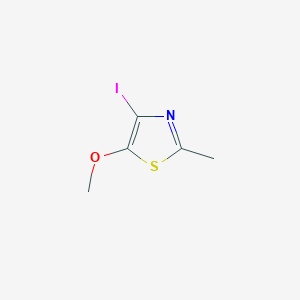
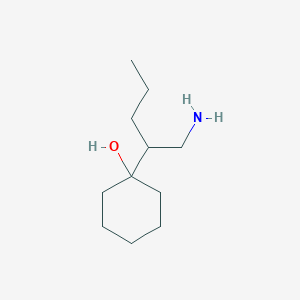
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
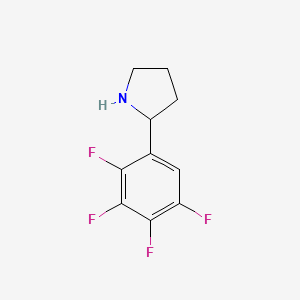
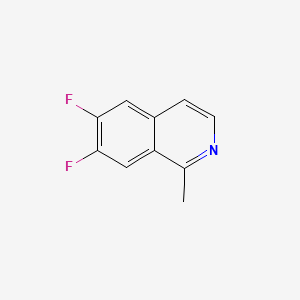
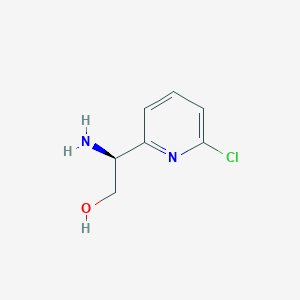
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)

